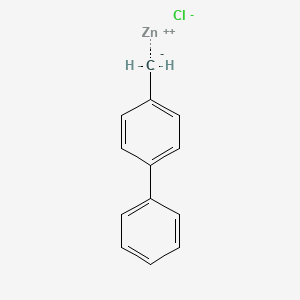
4-Phenylbenzylzincchloride
Description
4-Phenylbenzylzincchloride is an organozinc reagent characterized by a benzyl group substituted with a phenyl ring at the para position, coordinated to a zinc chloride moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for forming carbon-carbon bonds . Organozinc derivatives like this compound typically exhibit greater air- and moisture sensitivity compared to simple benzyl chlorides, necessitating inert handling conditions .
Propriétés
Formule moléculaire |
C13H11ClZn |
|---|---|
Poids moléculaire |
268.1 g/mol |
Nom IUPAC |
zinc;1-methanidyl-4-phenylbenzene;chloride |
InChI |
InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FVNBCZUWRZIUKW-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Cl-].[Zn+2] |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenylbenzylzincchloride can be synthesized through the reaction of 4-phenylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as copper(I) chloride, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylbenzylzincchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzoic acids.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Benzyl alcohols and benzoic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-Phenylbenzylzincchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenylbenzylzincchloride involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles present in the reaction mixture.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
A. 4-Chlorobenzyl Chloride (C₆H₅CH₂Cl)
- Structure : Benzyl chloride with a para-chloro substituent.
- Reactivity : Undergoes nucleophilic substitution (e.g., SN2 reactions) due to the labile benzyl chloride group. Used in synthesizing pharmaceuticals and agrochemicals .
- Key Data : X-ray studies confirm a planar aromatic ring with a C-Cl bond angle of 120.3° .
B. 4-Pentylbenzoyl Chloride (C₁₁H₁₃ClO)
- Structure : Benzoyl chloride with a para-pentyl chain.
- Reactivity : Acylating agent for introducing pentyl-substituted benzoyl groups. Yields 75–80% in optimized syntheses using phosgene .
- Key Data : Melting point 75.3°C; molecular weight 240.68 g/mol .
C. 4-(Phenylethynyl)benzoyl Chloride (C₁₅H₉ClO)
- Structure : Benzoyl chloride with a para-phenylethynyl group.
- Reactivity : Used in click chemistry and polymer synthesis. Higher steric bulk reduces reaction rates compared to simpler benzoyl chlorides .
- Key Data : Molecular weight 240.69 g/mol; ChemSpider ID 9588680 .
D. 4-Phenylazobenzoyl Chloride (C₁₃H₉ClN₂O)
- Structure : Benzoyl chloride with a para-azo (N=N) linkage to a phenyl group.
- Reactivity : Key intermediate for azo dyes and photoresponsive materials. Melts at 95°C; ≥98% purity .
E. 4-Phenylbenzylzincchloride (Hypothetical)
- Structure : Benzylzinc chloride with a para-phenyl substituent.
- Reactivity : Expected to participate in cross-couplings (e.g., with aryl halides) with higher selectivity than Grignard reagents. Likely sensitive to protic solvents.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


